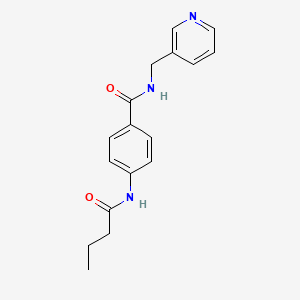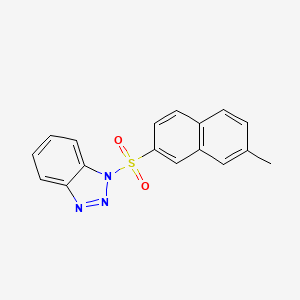
Kgajqeksicagag-uhfffaoysa-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Kgajqeksicagag-uhfffaoysa-” is a unique chemical entity with distinct properties and applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of “Kgajqeksicagag-uhfffaoysa-” involves a series of chemical reactions that require precise conditions. The synthetic routes typically include the use of specific reagents and catalysts to achieve the desired product. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: In industrial settings, the production of “Kgajqeksicagag-uhfffaoysa-” is scaled up using advanced techniques. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and high yield. The industrial production also focuses on optimizing the process to reduce costs and environmental impact.
化学反应分析
Types of Reactions: “Kgajqeksicagag-uhfffaoysa-” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: The common reagents used in the reactions of “Kgajqeksicagag-uhfffaoysa-” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as pH, temperature, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of “Kgajqeksicagag-uhfffaoysa-” depend on the specific reaction and conditions used. These products can have different chemical and physical properties, making them useful for various applications.
科学研究应用
“Kgajqeksicagag-uhfffaoysa-” has a wide range of applications in scientific research. In chemistry, it is used as a reagent for synthesizing other compounds. In biology, it plays a role in studying cellular processes and interactions. In medicine, it is investigated for its potential therapeutic effects. In industry, it is utilized in the production of materials and chemicals with specific properties.
作用机制
The mechanism of action of “Kgajqeksicagag-uhfffaoysa-” involves its interaction with molecular targets and pathways within cells. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular functions. The detailed molecular pathways involved in its action are still under investigation, but it is known to influence various biochemical processes.
相似化合物的比较
Similar Compounds: Similar compounds to “Kgajqeksicagag-uhfffaoysa-” include sodium thiosulfate and ammonium fluoride . These compounds share some chemical properties but differ in their specific applications and effects.
Uniqueness: What sets “Kgajqeksicagag-uhfffaoysa-” apart from similar compounds is its unique structure and the specific interactions it has with molecular targets. This uniqueness makes it valuable for specialized applications in research and industry.
Conclusion
“Kgajqeksicagag-uhfffaoysa-” is a versatile compound with significant potential in various fields Its unique properties and interactions make it a subject of ongoing research and industrial interest
属性
IUPAC Name |
4,4-dianilino-1-chlorobut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-12-15(20)11-16(18-13-7-3-1-4-8-13)19-14-9-5-2-6-10-14/h1-11,18-19H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAJQEKSICAGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=CC(=O)CCl)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5885596.png)
![N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5885601.png)

![2-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B5885610.png)
![7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5885613.png)

![N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}propanamide](/img/structure/B5885644.png)

![[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(3-fluoro-4-methoxyphenyl)ethylideneamino]carbamimidothioate](/img/structure/B5885665.png)
![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5885667.png)
![1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea](/img/structure/B5885670.png)
![2-(8,9-DIMETHYL-2-PHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL)-1-ETHANOL](/img/structure/B5885678.png)
![methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5885691.png)

